molecular formula C8H5IN2O B1400356 4-Iodo-2,7-naphthyridin-1(2H)-one CAS No. 959558-50-0

4-Iodo-2,7-naphthyridin-1(2H)-one

Cat. No.: B1400356
CAS No.: 959558-50-0
M. Wt: 272.04 g/mol
InChI Key: ZBDXNQRDQVRSPG-UHFFFAOYSA-N
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Description

4-Iodo-2,7-naphthyridin-1(2H)-one is a heterocyclic organic compound that contains both iodine and nitrogen atoms within its structure This compound is part of the naphthyridine family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,7-naphthyridin-1(2H)-one typically involves the iodination of 2,7-naphthyridin-1(2H)-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,7-naphthyridin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in coupling reactions.

Major Products Formed

    Substitution Products: Compounds with different substituents at the 4-position.

    Reduction Products: 2,7-naphthyridin-1-ol derivatives.

    Coupling Products: Biaryl or alkyne-linked naphthyridine derivatives.

Scientific Research Applications

4-Iodo-2,7-naphthyridin-1(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Iodo-2,7-naphthyridin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity and specificity towards certain targets, while the ketone group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridin-1(2H)-one: Lacks the iodine atom, resulting in different reactivity and applications.

    4-Bromo-2,7-naphthyridin-1(2H)-one: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    4-Chloro-2,7-naphthyridin-1(2H)-one:

Uniqueness

4-Iodo-2,7-naphthyridin-1(2H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various applications. The iodine atom can participate in specific chemical reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry and research.

Properties

IUPAC Name

4-iodo-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXNQRDQVRSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CNC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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